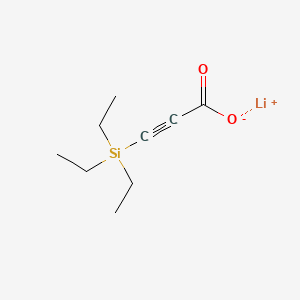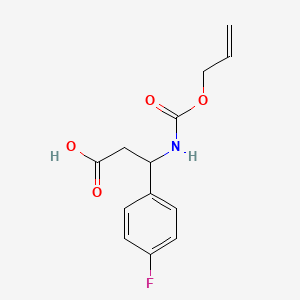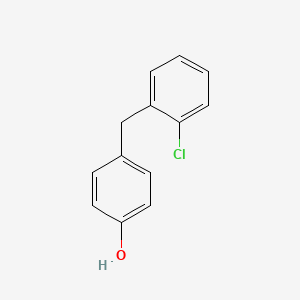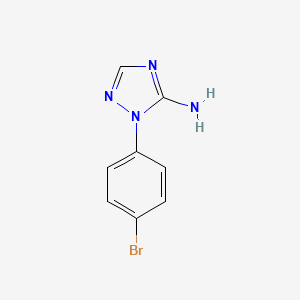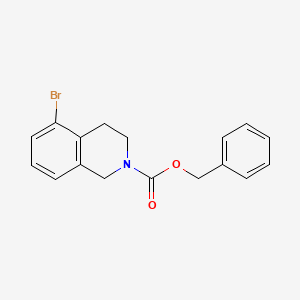
Tert-butyl (6-cyanopyridin-3-yl)(methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate typically involves the reaction of 6-cyanopyridine with tert-butyl N-methylcarbamate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology
In biological research, this compound is used to study the effects of specific chemical modifications on biological systems. It can be used to investigate enzyme interactions and other biochemical processes .
Medicine
In the field of medicine, tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate is explored for its potential therapeutic applications. It may be used in the development of new drugs and treatments .
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(tert-butoxy)carbonyl-N-(6-cyanopyridin-3-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
Uniqueness
tert-Butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate is unique due to its specific chemical structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications .
Properties
Molecular Formula |
C12H15N3O2 |
|---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
tert-butyl N-(6-cyanopyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15(4)10-6-5-9(7-13)14-8-10/h5-6,8H,1-4H3 |
InChI Key |
DMLVIGFPSDTLAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


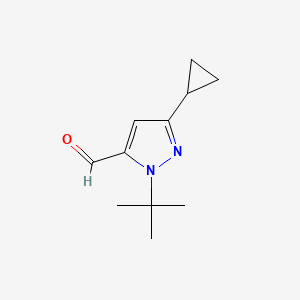

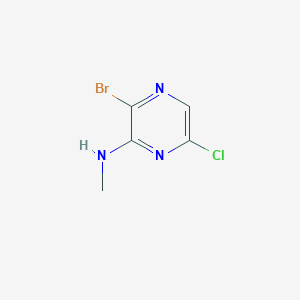
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
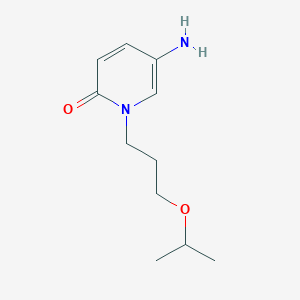
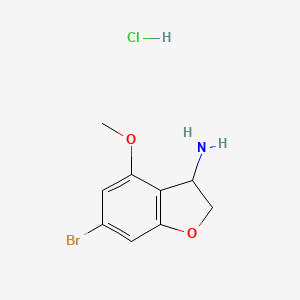
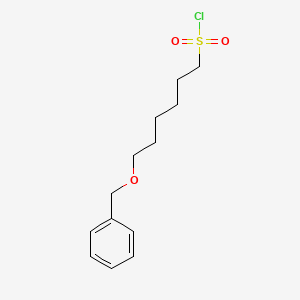
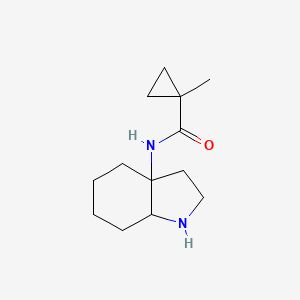
![2-[[1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]methoxy]-1H-isoindole-1,3(2h)-dione](/img/structure/B13491842.png)
